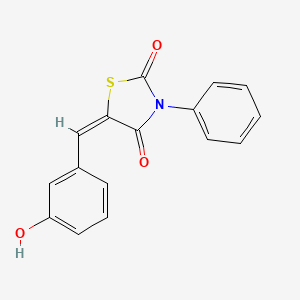
5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as thioflavin T, and it is a fluorescent dye that is commonly used to detect amyloid fibrils and other protein aggregates.
Mechanism of Action
The mechanism of action of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the binding of the compound to the beta-sheet structures that are present in amyloid fibrils and other protein aggregates. This binding results in a conformational change that leads to the emission of fluorescence. The compound also has the ability to inhibit the formation of amyloid fibrils, which makes it a potential therapeutic agent for the treatment of amyloid-related diseases.
Biochemical and Physiological Effects
This compound has been shown to be non-toxic to cells and tissues, which makes it a safe compound for use in scientific research. The compound has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its high binding affinity for amyloid fibrils and other protein aggregates. This property makes it a valuable tool for the detection and monitoring of these structures. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Future Directions
There are several future directions for the use of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in scientific research. One potential application is in the development of therapeutic agents for the treatment of amyloid-related diseases. The compound's ability to inhibit the formation of amyloid fibrils makes it a promising candidate for drug development. Another future direction is in the development of new imaging techniques for the detection of amyloid fibrils and other protein aggregates. The compound's high binding affinity and fluorescence emission make it a valuable tool for the development of new imaging modalities. Finally, there is potential for the use of this compound in the development of biosensors for the detection of protein aggregates in biological samples. The compound's high binding affinity and fluorescence emission make it a potential candidate for the development of biosensors for disease diagnosis and monitoring.
Synthesis Methods
The synthesis of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the reaction of 2-thiohydantoin with salicylaldehyde. The reaction is carried out in anhydrous ethanol or methanol under reflux conditions. The product is obtained as a yellow crystalline powder, which is then purified by recrystallization.
Scientific Research Applications
One of the major applications of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is in the detection of amyloid fibrils and other protein aggregates. This compound has a high binding affinity for these structures, and it emits strong fluorescence upon binding. This property makes it a valuable tool for the diagnosis and monitoring of diseases such as Alzheimer's, Parkinson's, and Huntington's.
properties
IUPAC Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-13-8-4-5-11(9-13)10-14-15(19)17(16(20)21-14)12-6-2-1-3-7-12/h1-10,18H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIQZTADRNWDRG-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-furoyl)-4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B4896884.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B4896891.png)
![4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide](/img/structure/B4896903.png)
![1,1'-[(3-chlorobenzyl)imino]di(2-propanol)](/img/structure/B4896911.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4896915.png)


![3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)
![3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4896961.png)
![3-chloro-N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4896964.png)

![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4896979.png)